molecular formula C6H8O6 B13856952 (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one

(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one

Cat. No.: B13856952
M. Wt: 177.12 g/mol
InChI Key: CIWBSHSKHKDKBQ-SJFBDETHSA-N
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Description

(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one is a complex organic compound with multiple hydroxyl groups and a furan ring. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one typically involves multi-step organic reactions. Common starting materials might include simple sugars or other furan derivatives. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce simpler alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, compounds with multiple hydroxyl groups and furan rings can exhibit significant biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential, including their ability to interact with specific enzymes or receptors in the body.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxyfuran: A similar compound without the isotopic labeling.

    (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one: A compound with a similar structure but different stereochemistry.

Uniqueness

The uniqueness of (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one lies in its specific stereochemistry and isotopic labeling, which can influence its reactivity, biological activity, and applications.

Properties

Molecular Formula

C6H8O6

Molecular Weight

177.12 g/mol

IUPAC Name

(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1/i6+1

InChI Key

CIWBSHSKHKDKBQ-SJFBDETHSA-N

Isomeric SMILES

C(C([C@@H]1C(=C([13C](=O)O1)O)O)O)O

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Origin of Product

United States

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